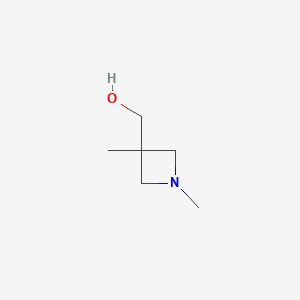

(1,3-Dimethylazetidin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1,3-dimethylazetidin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(5-8)3-7(2)4-6/h8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADFQHVHTJXUKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824492-19-4 | |

| Record name | (1,3-dimethylazetidin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 1,3 Dimethylazetidin 3 Yl Methanol

Strain-Driven Reactivity of the Azetidine (B1206935) Ring System

Azetidines, as four-membered nitrogen-containing heterocycles, possess a considerable amount of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is intermediate between that of the highly reactive aziridines (27.7 kcal/mol) and the more stable, less reactive pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain makes the azetidine ring susceptible to cleavage, driving its unique reactivity. rsc.orgrsc.orgresearchwithrutgers.com The reactivity of azetidines allows them to serve as precursors for the synthesis of valuable homologated amines through σ-N–C bond cleavage. rsc.org While the ring is strained, it is also significantly more stable than that of aziridines, which allows for easier handling and the ability to trigger its unique reactivity under specific conditions. rsc.orgrsc.orgresearchwithrutgers.com

Mechanistic Pathways of Ring-Opening Reactions

The strained nature of the azetidine ring in (1,3-Dimethylazetidin-3-yl)methanol predisposes it to ring-opening reactions, which are a major class of reactions for this heterocyclic system. magtech.com.cnresearchgate.net These reactions can proceed through several mechanistic pathways, with nucleophilic ring-opening being the most prominent. magtech.com.cnresearchgate.net

Generally, azetidines are relatively stable and often require activation, such as through the use of a Lewis acid or conversion to their quaternary ammonium (B1175870) salts, to undergo ring-opening reactions. magtech.com.cn The regioselectivity of these reactions is heavily influenced by the electronic and steric effects of the substituents on the azetidine ring. magtech.com.cn For instance, in nucleophilic ring-opening reactions, nucleophiles tend to attack carbon atoms adjacent to the nitrogen that are attached to electron-withdrawing groups due to electronic effects. magtech.com.cn Conversely, sterically bulky or strong nucleophiles often attack the less substituted carbon atom adjacent to the nitrogen. magtech.com.cn

A proposed mechanism for the acid-mediated ring expansion of azetidine carbamates involves the protonation of the azetidine nitrogen, followed by C–N bond cleavage to open the ring and form a carbocation intermediate. acs.org This intermediate can then be trapped by an internal nucleophile. acs.org The stability of this carbocation is enhanced by electron-donating groups on the ring. acs.org

Intramolecular and Intermolecular Reactions Involving the Azetidine Nitrogen and Hydroxyl Group

The presence of both a nucleophilic nitrogen atom within the azetidine ring and a hydroxyl group in the methanol (B129727) moiety allows for a range of intramolecular and intermolecular reactions.

Intramolecular Reactions: The proximity of the hydroxyl group to the azetidine ring can facilitate intramolecular reactions. For instance, microwave-promoted intramolecular cyclization of γ-aminoalcohols in the presence of tosyl chloride can lead to the formation of substituted azetidines. rsc.org In the case of this compound, intramolecular cyclization could potentially occur under appropriate conditions, although specific examples for this exact compound are not readily available in the literature. The formation of bicyclic aziridinium (B1262131) ions as intermediates has been proposed in the reaction of 3-bromo-substituted azetidines, which then undergo alcoholysis. rsc.org

Intermolecular Reactions: The azetidine nitrogen can act as a nucleophile in intermolecular reactions. For example, intermolecular C–H amination of alkyl bromides can be used to synthesize saturated azacycles. chemrxiv.org The hydroxyl group can participate in reactions such as esterification. While methanol is generally not a strong enough nucleophile to compete with an internal amine in reductive amination reactions, the specific reaction conditions can influence the outcome. stackexchange.com

Reaction Intermediates and Trapping Experiments (e.g., Zwitterionic Intermediates with Methanol)

The reactions of azetidines often proceed through various transient intermediates. Zwitterionic intermediates, for example, have been proposed in several reaction mechanisms involving azetidines.

In the context of ring expansion of 3-methyleneazetidines with diazo compounds, a stepwise N–C ring opening/closure via a zwitterionic intermediate is a possible pathway. nsf.gov Similarly, the reaction of 2-azetine-2-carboxylates with nucleophiles is proposed to proceed through a zwitterionic four-membered ring intermediate, which then undergoes ring opening to an acyclic zwitterion. nih.gov Trapping experiments with electrophiles like benzyl (B1604629) bromide or methyl iodide have been attempted to capture these acyclic zwitterionic intermediates, though without success in some cases. nih.gov

The interaction of azetidines with methanol can also lead to the formation of intermediates. While direct evidence for a zwitterionic intermediate between this compound and additional methanol is not explicitly detailed, the general principles of azetidine reactivity suggest that protonation of the azetidine nitrogen by an alcohol can be a key step in initiating reactions. researchgate.net In some intramolecular reactions, the addition of methanol as an additive did not significantly decrease the yield of the azetidine product, suggesting a high tolerance for this solvent. nih.gov

Functional Group Transformations at the Methanol Moiety

The hydroxyl group of the methanol moiety in this compound can undergo various functional group transformations common to alcohols.

Esterification Mechanisms of Amino Alcohols

Esterification is a fundamental reaction of alcohols. The esterification of amino alcohols, such as this compound, involves the reaction of the hydroxyl group with a carboxylic acid or its derivative. byjus.com The mechanism of esterification typically proceeds via nucleophilic acyl substitution, where the alcohol acts as the nucleophile attacking the electrophilic carbonyl carbon of the acylating agent. pearson.com

For amino alcohols, the presence of the amine group can influence the reaction. In some cases, the amine can be more nucleophilic than the alcohol. However, selective O-acylation can be achieved. For instance, the esterification of 1,3-dimethylamino alcohols with N-acetylimidazole is proposed to proceed through an initial rate-determining intramolecular general base-catalyzed formation of a cyclic tetrahedral intermediate. rsc.org This highlights the potential for the neighboring amine group to participate in and facilitate the esterification of the hydroxyl group.

Recent studies have also shown that metal ions like Cu(II) can direct the chemoselective O-acylation of 1,2-amino alcohols in water, suggesting that non-enzymatic esterification is possible even in the presence of a more nucleophilic amine group. acs.org The general mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack by the alcohol, proton transfer, and elimination of water to form the ester. byjus.com

Derivatization Strategies for Analytical and Synthetic Applications

Formation of Volatile Derivatives for Chromatographic Analysis

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. Due to the presence of a polar hydroxyl (-OH) group, (1,3-Dimethylazetidin-3-yl)methanol has limited volatility and may exhibit poor peak shape during GC analysis. To overcome these limitations, the hydroxyl group can be chemically modified to form a more volatile, less polar derivative.

While solutions of boron trifluoride in methanol (B129727) (BF₃-MeOH) are most famously used as powerful catalysts for the esterification of carboxylic acids, they can also be employed to derivatize alcohols. sigmaaldrich.comaocs.orgcdnsciencepub.com In the case of an alcohol substrate like this compound, the reaction is an etherification, not an esterification. The BF₃ acts as a Lewis acid, activating the alcohol for reaction with methanol, the solvent, to form a methyl ether. heyigasglobal.com This process effectively "caps" the polar hydroxyl group, replacing it with a less polar methoxy (B1213986) group, thereby increasing the compound's volatility for GC analysis.

The reaction involves heating the analyte with a BF₃-methanol solution, typically at a concentration of 10-14%. sigmaaldrich.comheyigasglobal.com The process is sensitive to water, which can inhibit the reaction, so anhydrous conditions are preferred. sigmaaldrich.com The resulting derivative is (3-(methoxymethyl)-1,3-dimethylazetidine).

Table 1: Typical Conditions for Etherification with BF₃-Methanol

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Reagent | Boron Trifluoride in Methanol (10-14% w/w) | Provides the Lewis acid catalyst and the methyl group source. | sigmaaldrich.comheyigasglobal.com |

| Temperature | 60-100 °C | To ensure the reaction proceeds at a reasonable rate. | sigmaaldrich.com |

| Reaction Time | 5-15 minutes | Typically a rapid reaction. Time can be optimized by monitoring product formation. | sigmaaldrich.com |

| Atmosphere | Anhydrous | Water can prevent the reaction from going to completion. | sigmaaldrich.com |

Silylation is one of the most common derivatization techniques for GC analysis of compounds containing active hydrogen atoms, such as those in hydroxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful trimethylsilyl (B98337) donors. They react with the hydroxyl group of this compound to replace the acidic proton with a nonpolar trimethylsilyl (TMS) group, Si(CH₃)₃.

This transformation yields the trimethylsilyl ether derivative, (1,3-dimethylazetidin-3-yl)methoxy)trimethylsilane. The TMS derivative is significantly more volatile and thermally stable than the parent alcohol, leading to improved chromatographic performance. MSTFA is noted as being the most volatile of the common silylating agents, which can be advantageous in trace analysis where reagent peaks might otherwise obscure the analyte peak. The reactions are often performed by heating the analyte with the silylating agent, sometimes with a catalyst like trimethylchlorosilane (TMCS), which is often included in commercial BSTFA formulations (e.g., BSTFA + 1% TMCS).

Table 2: Comparison of Common Silylating Agents for Alcohol Derivatization

| Reagent | Key Characteristics | Typical Conditions | Reference |

|---|---|---|---|

| BSTFA (+/- 1% TMCS) | Commonly used, powerful silyl (B83357) donor. TMCS acts as a catalyst. | Heat at 60-80 °C for 30 minutes in a suitable solvent (e.g., pyridine, acetonitrile). | |

| MSTFA | Most volatile TMS-acetamide reagent. Byproducts are also highly volatile. | Similar to BSTFA; effective for trace analysis due to minimal interference from reagent byproducts. |

Derivatization for Enhanced Mass Spectrometric Detection (e.g., 3-Nitrophenylhydrazine)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone of modern bioanalysis and metabolomics. For some analytes, chemical derivatization is employed to improve ionization efficiency and thus detection sensitivity. acs.orgnih.gov Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) are used to derivatize specific functional groups, introducing a readily ionizable tag that enhances the signal in MS analysis. acs.orggoogle.com

However, 3-NPH reacts with carbonyl groups (aldehydes and ketones), not directly with alcohols. acs.orgresearchgate.net Therefore, to use this strategy for this compound, a two-step process is required:

Oxidation: The primary alcohol is first selectively oxidized to its corresponding aldehyde, (1,3-dimethylazetidin-3-yl)carbaldehyde. This must be done using mild oxidizing agents to prevent overoxidation to the carboxylic acid. chemistrysteps.comlibretexts.org Common reagents for this transformation include Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or TEMPO-based systems. chemistrysteps.comorganic-chemistry.orgacs.org

Derivatization: The resulting aldehyde is then reacted with 3-nitrophenylhydrazine. The hydrazine (B178648) undergoes a condensation reaction with the aldehyde to form a stable 3-nitrophenylhydrazone derivative.

The resulting hydrazone contains a nitroaromatic group, which is highly responsive in certain modes of mass spectrometry (e.g., electrospray ionization), leading to a significant enhancement in detection sensitivity for the original alcohol.

Synthetic Diversification Through Functionalization of the Hydroxyl and Azetidine (B1206935) Ring

The functional groups of this compound serve as handles for synthetic diversification, allowing the molecule to be used as a building block for more complex structures. Both the hydroxyl group and the azetidine ring itself are sites for strategic modifications.

Functionalization of the Hydroxyl Group:

Oxidation: As mentioned above, the primary alcohol can be oxidized. Mild oxidation yields the aldehyde, (1,3-dimethylazetidin-3-yl)carbaldehyde, a versatile intermediate for reactions like reductive amination or Wittig olefination. chemistrysteps.comorganic-chemistry.org Stronger oxidation would produce the corresponding carboxylic acid, (1,3-dimethylazetidine-3-carboxylic acid).

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide. This activates the carbon for nucleophilic substitution (Sₙ2) reactions, enabling the introduction of a wide variety of other functional groups (e.g., nitriles, azides, thiols).

Functionalization of the Azetidine Ring:

N-Oxidation: The tertiary nitrogen of the azetidine ring is nucleophilic and can be oxidized to an N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgpsu.edu Azetidine N-oxides are often reactive intermediates that can undergo rearrangements, but stable examples have been isolated. rsc.orgmdpi.com

Quaternization and Ring-Opening: The azetidine nitrogen can react with electrophiles, such as alkyl halides, to form a quaternary azetidinium salt. researchgate.netnih.gov Due to significant ring strain, this azetidinium ion is highly susceptible to nucleophilic attack, which leads to the opening of the four-membered ring. researchgate.netoup.comrsc.org This ring-opening strategy is a powerful synthetic tool, as it allows for the stereocontrolled synthesis of complex, highly functionalized acyclic amines from a cyclic precursor. researchgate.netelectronicsandbooks.com The regioselectivity of the ring-opening can often be controlled by the choice of nucleophile and reaction conditions. nih.govresearchgate.net

Table 3: Summary of Synthetic Derivatization Pathways

| Functional Group | Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| Hydroxyl | Mild Oxidation | PCC, DMP, TEMPO | Aldehyde | chemistrysteps.comorganic-chemistry.org |

| Hydroxyl | Conversion to Leaving Group | TsCl, SOCl₂, PBr₃ | Tosylate, Chloroalkane, Bromoalkane | chemistrysteps.com |

| Azetidine Nitrogen | N-Oxidation | m-CPBA | Azetidine N-oxide | rsc.orgpsu.edu |

| Azetidine Nitrogen | N-Quaternization | Alkyl Halide (e.g., CH₃I) | Azetidinium Salt | researchgate.netnih.gov |

| Azetidinium Ring | Nucleophilic Ring-Opening | Various Nucleophiles (e.g., Halides, Cyanide, Azide) | Functionalized Propylamine | nih.govresearchgate.netrsc.org |

Applications in Advanced Organic Synthesis and Catalysis

(1,3-Dimethylazetidin-3-yl)methanol as a Versatile Building Block

Building blocks are fundamental starting materials used to construct more complex molecules. cymitquimica.com this compound possesses the key attributes of a versatile building block for several reasons. The strained four-membered ring is susceptible to ring-opening reactions, providing access to functionalized acyclic amine derivatives that would be challenging to synthesize via other routes. researchgate.netacs.org This reactivity is a cornerstone of its utility.

Furthermore, the compound contains two key functional groups: a tertiary alcohol and a tertiary amine. The hydroxyl group can be readily derivatized or used as a directing group in a variety of chemical reactions. Methanol (B129727) itself is considered a key C1 building block in the chemical industry for methylation and other transformations. nih.govspringernature.com The tertiary amine can act as a base, a nucleophile, or a coordination site for metal catalysts. The presence of two methyl groups provides steric bulk and influences the molecule's conformational preferences, which can be exploited in stereoselective synthesis. The combination of a strained ring with multiple functional groups makes compounds like this compound valuable starting points for the synthesis of diverse molecular architectures, particularly in drug discovery and materials science. cymitquimica.com

Chiral Azetidine (B1206935) Derivatives as Ligands and Organocatalysts in Asymmetric Transformations

Since the 1990s, chiral azetidine derivatives have been successfully developed as highly effective ligands and organocatalysts for a range of asymmetric reactions, including Friedel-Crafts alkylations and Henry reactions. researchgate.netresearchgate.net The conformational rigidity of the azetidine ring is a key advantage, as it helps to create a well-defined chiral environment around the catalytic center, leading to high levels of stereocontrol. chemrxiv.orgthieme-connect.de This has solidified the role of azetidines as a privileged scaffold in the field of asymmetric catalysis.

One of the most successful applications of chiral azetidine derivatives is in the catalytic asymmetric addition of organometallic reagents to aldehydes. For instance, chiral C2-symmetric 2,4-disubstituted azetidines containing a β-amino alcohol moiety have been shown to be excellent ligands for the enantioselective addition of diethylzinc (B1219324) to various aldehydes. researchgate.net These reactions typically produce chiral secondary alcohols in high chemical yields and with excellent enantioselectivity. Similarly, chiral azetidino amino alcohols have been employed as catalysts for the asymmetric addition of alkynylzinc reagents to aromatic aldehydes. mdpi.com

More recently, a cooperative catalytic system involving a copper(II) salt and a chiral phosphoric acid has been developed for the asymmetric (3+2) cycloaddition of donor-acceptor aziridines with aldehydes, which proceeds via C-C bond cleavage to generate chiral oxazolidines with high enantioselectivity. rsc.org While this example uses aziridines, it highlights the broader utility of small, strained heterocycles in developing novel asymmetric transformations.

Table 1: Performance of Chiral Azetidine-Based Catalysts in Asymmetric Additions to Aldehydes

| Catalyst/Ligand | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| N-(2,2-diphenyl-2-hydroxyethyl)-(S,S)-2,4-bis(methoxymethyl)azetidine | Diethylzinc addition to aryl aldehydes | 92-99 | 83-93 | researchgate.net |

| (S)-1-methyl-2-(diphenylhydroxymethyl)azetidine | Diethylzinc addition to various aldehydes | High | up to 100 | researchgate.net |

| Azetidine-derived dinuclear zinc catalyst | Phospha-Michael addition to α,β-unsaturated carbonyls | up to 99 | up to 99 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

While the use of chiral azetidine derivatives as catalysts for asymmetric additions is well-established, their application in asymmetric reduction reactions is a less explored area. However, the principles of asymmetric catalysis suggest their potential in this domain. For context, the borane-mediated enantioselective reduction of ketones, often catalyzed by chiral oxazaborolidines (CBS reduction), is a cornerstone of modern synthetic chemistry for producing chiral alcohols. acs.org

In a related context, the catalytic hydrogenation of chiral azetines using palladium on carbon (Pd/C) is a highly efficient method for producing tetrasubstituted chiral azetidine-2-carboxylates. nih.gov This reaction proceeds with high stereoselectivity, demonstrating that the azetidine framework is compatible with reduction conditions and can effectively control stereochemistry during hydrogenation. nih.gov While this is a synthesis of a chiral azetidine via reduction rather than its use as a catalyst, it underscores the potential for developing chiral azetidine-based ligands for asymmetric hydrogenation and other reduction reactions. Further research is needed to fully realize the potential of chiral azetidine catalysts in this class of transformations.

Chiral azetidine derivatives have demonstrated significant utility in catalyzing asymmetric conjugate addition reactions, particularly Michael additions. researchgate.netresearchgate.net These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation.

A notable example is the highly enantioselective aza-Michael addition of 3,3-dinitroazetidine (B175035) to α,β-unsaturated ketones. acs.orgnih.govacs.org This reaction, which is the first reported use of an azetidine as an N-centered nucleophile in this context, is catalyzed by a quinidine-based phase-transfer catalyst and provides chiral N-substituted azetidines in excellent yields and with high enantioselectivity. acs.orgnih.govacs.org Furthermore, azetidine-containing nitroolefins can undergo enantioselective conjugate addition with aldehydes, catalyzed by chiral amines, to produce γ-nitroaldehydes which are precursors to valuable spirocyclic pyrrolidines. nih.govethz.ch The ring strain in the azetidine-containing nitroalkene helps to activate it towards the conjugate addition. beilstein-journals.org Another powerful application is the use of an azetidine-derived dinuclear zinc catalyst for the asymmetric phospha-Michael addition of dialkyl phosphites to a wide range of α,β-unsaturated carbonyl compounds, affording phosphonate (B1237965) products with outstanding yields and enantioselectivities. researchgate.net

Role as a Chiral Template in Stereoselective Processes

A chiral template or auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The inherent rigidity and defined stereochemistry of chiral azetidines make them excellent candidates for this role. thieme-connect.de When used as a chiral ligand in a metal-catalyzed reaction, the azetidine framework creates a defined three-dimensional space that forces the substrates to approach each other in a specific orientation, leading to the preferential formation of one enantiomer of the product.

This principle is evident in the synthesis of C2-substituted azetidines, where chiral tert-butanesulfinamides are used to induce chirality with high diastereoselectivity. acs.org Similarly, the copper-catalyzed asymmetric boryl allylation of azetines allows for the creation of two new stereogenic centers with excellent control, demonstrating the power of a chiral catalyst to template a complex transformation. acs.org In these cases, the chirality of the ligand is transferred to the product, after which the catalyst is regenerated. The azetidine scaffold itself can also be part of the final molecule, where its own stereocenters direct the formation of new ones, as seen in the stereoselective functionalization of existing chiral azetidine rings. researchgate.net

Applications in Polymerization Chemistry

The significant ring strain of azetidines makes them suitable monomers for ring-opening polymerization (ROP), a process that can lead to the formation of polyamines. researchgate.net These polymers have a wide range of potential applications, including in materials science and for biomedical purposes like gene transfection and CO2 capture. rsc.orgacs.org

The polymerization of azetidines can proceed through different mechanisms, yielding polymers with distinct architectures. rsc.org

Cationic Ring-Opening Polymerization (CROP): Unsubstituted azetidine typically undergoes CROP to produce hyperbranched poly(trimethylenimine). acs.orgrsc.org The reaction is often initiated by acids and proceeds via a mechanism where the monomer is more basic than the resulting polymer chain, leading to a complex process that involves dimer formation followed by further polymerization. acs.orgrsc.org

Anionic Ring-Opening Polymerization (AROP): While simple azetidines are not amenable to AROP, N-sulfonylated azetidines can be polymerized using anionic initiators. rsc.orgnsf.gov This method is significant because it can produce linear polyamines after the removal of the sulfonyl activating group, offering better control over the polymer structure compared to CROP. nsf.govnsf.gov The nature of the sulfonyl group can influence the polymerization kinetics and the properties of the resulting polymer. nsf.gov

While specific polymerization studies involving this compound have not been reported, its structural features suggest it could potentially undergo CROP, initiated by the protonation of the nitrogen atom, which would be influenced by the steric hindrance of the two methyl groups at the C3 position. In a different context, some azetidin-2-one (B1220530) derivatives have been investigated as inhibitors of tubulin polymerization for anticancer applications, highlighting the diverse interactions of the azetidine scaffold with biological macromolecules. nih.gov

Computational and Theoretical Investigations of 1,3 Dimethylazetidin 3 Yl Methanol and Azetidine Systems

Density Functional Theory (DFT) Studies for Conformational Analysis and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is particularly valuable for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its conformational analysis.

For azetidine (B1206935) derivatives, DFT calculations can predict the puckering of the four-membered ring, the orientation of substituents, and the relative energies of different conformers. The ring-strain energy of azetidine is significant, estimated to be around 25.2 kcal/mol, which is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol). researchgate.net This inherent strain dictates much of its chemical behavior and three-dimensional structure.

DFT studies on analogous systems, such as azapeptides, have demonstrated the influence of substituents on the conformational preferences of the heterocyclic ring. mdpi.com For (1,3-Dimethylazetidin-3-yl)methanol, DFT would be instrumental in determining the preferred orientation of the N-methyl, C3-methyl, and hydroxymethyl groups. These calculations can reveal stabilizing intramolecular interactions, such as hydrogen bonds, and quantify the energetic barriers between different conformations. For instance, studies on protected dipeptides have successfully used DFT to locate numerous stable conformers and understand their interconversion pathways. nih.govnih.gov

A systematic DFT study would involve optimizing the geometry of various possible conformers of this compound and calculating their relative energies. This would provide a detailed picture of the molecule's potential energy surface and identify the most likely structures to be observed experimentally.

Table 1: Comparison of Ring-Strain Energies

| Compound | Ring-Strain Energy (kcal/mol) |

| Piperidine | 0 |

| Pyrrolidine (B122466) | 5.8 |

| Azetidine | 25.2 |

| Cyclobutane | 26.4 |

| Aziridine | 26.7 |

| Cyclopropane | 27.6 |

This table highlights the significant ring strain in azetidine compared to larger and smaller rings, a key factor influencing its reactivity. researchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a powerful lens through which to view the intricate dance of atoms during a chemical reaction. For azetidine systems, theoretical calculations can map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers. This level of detail is often inaccessible through experimental means alone.

A notable application of computational chemistry is in understanding the mechanisms of ring-forming and ring-opening reactions of azetidines. For example, computational studies have been crucial in elucidating the mechanism of the aza Paternò-Büchi reaction, a photochemical method for synthesizing azetidines. nih.govrsc.org These studies have shown how the electronic properties of the reactants influence the reaction pathway, enabling predictions of which substrate combinations will be successful. mit.eduthescience.dev

In the context of this compound, computational methods could be used to investigate its synthesis or subsequent reactions. For instance, the cyclization of a γ-amino alcohol to form the azetidine ring is a common synthetic route. acs.org Theoretical modeling of this process would reveal the structure of the transition state and the factors that control the stereoselectivity of the reaction. Similarly, the reactivity of the hydroxyl group or the tertiary amine in this compound could be explored, predicting its behavior in various chemical transformations.

Computational investigations into the ring-opening polymerization of azetidines have also provided valuable insights. rsc.org These studies help to explain the differences in reactivity between azetidines and other cyclic amines, such as aziridines, and can guide the development of new polymeric materials.

Microkinetic Modeling for Catalytic Processes

Defining the elementary steps: This would involve proposing a plausible reaction mechanism, including adsorption of reactants, surface reactions, and desorption of products.

Calculating the energetics: Quantum chemical methods, such as DFT, would be used to determine the activation energies and reaction energies for each elementary step.

This approach has been successfully applied to a wide range of catalytic systems, including the oxygen reduction reaction on manganese oxides and various organic transformations. researchgate.net By applying microkinetic modeling to azetidine-based catalysis, it would be possible to screen potential catalysts in silico, saving significant experimental time and resources. The model could predict how modifications to the structure of this compound, such as changing the substituents on the ring, would affect its catalytic activity.

Molecular Dynamics Simulations to Understand Reactivity and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.gov This technique is particularly useful for studying the behavior of molecules in solution and for understanding intermolecular interactions.

For this compound, MD simulations could be used to investigate its solvation in different solvents, predicting its solubility and how it interacts with surrounding solvent molecules. These simulations can also shed light on the molecule's conformational flexibility in a dynamic environment.

MD simulations are also a powerful tool for studying the interactions between a molecule and a biological target, such as a protein. dergipark.org.trresearchgate.net In the context of drug discovery, MD simulations can be used to predict the binding affinity of a ligand to a receptor and to understand the key interactions that stabilize the complex. For example, MD simulations have been used to study the binding of azetidine derivatives to protein kinases, providing insights that could guide the design of new enzyme inhibitors. dergipark.org.tr

Furthermore, MD simulations have been employed to study the physical properties of materials containing azetidine rings, such as the energetic material 1,3,3-trinitroazetidine (B1241384) (TNAZ). psu.eduacs.org These simulations have successfully predicted properties like the melting point and density of the material.

Table 2: Applications of Molecular Dynamics Simulations for Azetidine Systems

| Application Area | Specific Example | Reference |

| Biomolecular Interactions | Studying the binding of azetidin-2-one (B1220530) derivatives to the epidermal growth factor receptor. | dergipark.org.tr |

| Material Properties | Predicting the melting point and density of 1,3,3-trinitroazetidine. | psu.eduacs.org |

| Peptide Conformations | Evaluating the effect of azetidine-2-carboxylic acid on peptide structure. | nih.gov |

| Antiviral Activity | Validating docking results and calculating binding energies of an azetidine derivative with viral proteins. | researchgate.net |

Prediction of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. ethernet.edu.et Computational methods allow for the calculation of various electronic properties and reactivity descriptors that can predict how a molecule will behave in a chemical reaction.

For this compound, these calculations can provide valuable information about its chemical character. Key descriptors that can be computed include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Map: The ESP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would show the nucleophilic character of the nitrogen lone pair and the oxygen of the hydroxyl group.

Atomic Charges: Calculating the partial charges on each atom can provide a more quantitative measure of the charge distribution and help to predict sites of nucleophilic or electrophilic attack.

Global Reactivity Descriptors: Quantities such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies to provide a general overview of the molecule's reactivity.

These descriptors have been used to understand the reactivity of various heterocyclic systems. ethernet.edu.et For instance, in the synthesis of azetidines via photocatalysis, the frontier orbital energies of the reactants were used to predict whether a reaction would occur. mit.eduthescience.dev By calculating these properties for this compound, a deeper understanding of its chemical behavior and potential reactivity in various chemical environments can be achieved.

Advanced Spectroscopic Analysis for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and three-dimensional structure of (1,3-dimethylazetidin-3-yl)methanol in solution. Analysis of ¹H, ¹³C, and heteronuclear NMR spectra, alongside advanced NMR techniques, provides unambiguous assignment of all atoms and insight into the molecule's stereochemistry.

¹H NMR, ¹³C NMR, and Heteronuclear NMR (e.g., ¹⁵N, ¹⁹F)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The N-methyl group protons would appear as a singlet, typically in the range of 2.2-2.5 ppm. The C3-methyl protons would also present as a singlet, likely at a higher field (lower ppm value) around 1.1-1.4 ppm. The two methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) are diastereotopic due to the adjacent chiral center at C3 and would ideally appear as two distinct signals, possibly as a pair of doublets (an AB quartet), further split by coupling to the hydroxyl proton, though this coupling is often not observed due to rapid exchange. The azetidine (B1206935) ring methylene protons at positions 2 and 4 are also diastereotopic and would exhibit complex splitting patterns, appearing as multiplets. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift is highly dependent on concentration and solvent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The spectrum for this compound would display six distinct signals. The N-methyl carbon would resonate in the 40-50 ppm range. The C3-methyl carbon would be found further upfield. The quaternary C3 carbon, being substituted with a methyl and a hydroxymethyl group, would appear in a specific region of the spectrum. The hydroxymethyl carbon (-CH₂OH) signal is expected around 60-70 ppm. The azetidine ring methylene carbons (C2 and C4) would have chemical shifts influenced by the nitrogen atom. libretexts.org Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. pressbooks.pub

Heteronuclear NMR: While ¹H and ¹³C NMR are standard, heteronuclear NMR techniques involving nuclei like ¹⁵N can offer deeper structural insights. The natural abundance of ¹⁵N is low (0.37%), making these experiments more time-consuming, but they provide direct information about the electronic environment of the nitrogen atom in the azetidine ring. ipb.pt For azetidine derivatives, the ¹⁵N chemical shift can be sensitive to substitution and ring strain. ipb.pt Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for correlating proton and carbon signals, which is indispensable for definitive assignments of complex molecules. researchgate.netmdpi.com For instance, an HMBC experiment would show correlations between the N-methyl protons and the azetidine ring carbons (C2 and C4), confirming their connectivity.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity (¹H NMR) |

| N-CH₃ | 2.2 - 2.5 | 40 - 50 | Singlet |

| C3-CH₃ | 1.1 - 1.4 | 20 - 30 | Singlet |

| -CH₂OH | 3.5 - 3.8 | 65 - 75 | AB quartet |

| Azetidine CH₂ (C2/C4) | 2.8 - 3.4 | 55 - 65 | Multiplets |

| -OH | Variable | - | Broad Singlet |

| C3 (quaternary) | - | 50 - 60 | - |

Advanced NMR Techniques for Stereochemical Assignment

The presence of a stereocenter at the C3 position means that this compound exists as a pair of enantiomers. While standard NMR cannot distinguish between enantiomers, advanced techniques can be employed, often after derivatization with a chiral agent, to resolve the signals of the resulting diastereomers. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy is critical for determining the relative stereochemistry and preferred conformation of the molecule in solution. For example, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can reveal through-space proximity between protons. An NOE correlation between the C3-methyl protons and one set of the azetidine ring protons could help to define the puckering of the four-membered ring and the orientation of the substituents. organicchemistrydata.org The magnitude of vicinal coupling constants (³J) between protons on the azetidine ring can also provide valuable information about the dihedral angles and thus the ring conformation. ipb.pt

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound (C₆H₁₃NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value with a high degree of precision (typically to within 5 ppm). uni.lu This technique unequivocally confirms the molecular formula and rules out other potential isobaric structures. Predicted m/z values for various adducts of the target compound, such as [M+Na]⁺ and [M+K]⁺, can also be calculated and observed. uni.lu

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation pathways. nih.govuakron.edu In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure. Key fragmentation pathways for this compound would likely involve:

Loss of the hydroxymethyl group (-CH₂OH).

Cleavage of the azetidine ring, which is a common fragmentation pathway for cyclic amines.

Loss of the N-methyl group.

Analysis of these fragments helps to piece together the molecular structure, confirming the presence of the dimethylazetidine core and the methanol (B129727) substituent. nih.gov

Interactive Table 2: Predicted HRMS Data for this compound Adducts

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₆H₁₄NO⁺ | 116.1070 |

| [M+Na]⁺ | C₆H₁₃NNaO⁺ | 138.0889 |

| [M+K]⁺ | C₆H₁₃KNO⁺ | 154.0629 |

Data sourced from predicted values. uni.lu

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. mdpi.comdocbrown.info The IR spectrum of this compound would show characteristic absorption bands confirming its key structural features.

The most prominent feature would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. docbrown.infonist.gov The broadening of this peak is due to intermolecular hydrogen bonding. Another key absorption is the C-O stretching vibration, which would appear as a strong band in the 1000-1260 cm⁻¹ region. docbrown.info The C-H stretching vibrations of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range. The so-called "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to various bending and stretching vibrations (C-N stretching, C-C stretching, CH₂ wagging, etc.), which are unique to the molecule and can be used for identification by comparison with a reference spectrum. docbrown.info

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Alkane (CH₃, CH₂) | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Alcohol (C-OH) | C-O Stretch | 1000 - 1260 | Strong |

| Amine (C-N) | C-N Stretch | 1020 - 1250 | Medium |

X-ray Crystallography for Solid-State Structure Determination

While specific X-ray crystallography data for this compound is not yet available in published literature, the analysis of structurally related azetidine derivatives provides valuable insights into what can be expected. For instance, studies on other substituted azetidines have elucidated key structural features that are likely to be present in this compound. orientjchem.orgajrconline.orgresearchgate.net

A hypothetical crystallographic analysis of this compound would likely reveal the following:

Azetidine Ring Conformation: The four-membered azetidine ring is expected to be puckered, not planar, to relieve ring strain. The degree of puckering can be quantified by the ring puckering amplitude.

Substituent Orientation: The analysis would determine the orientation of the methyl group on the nitrogen atom (N1), the methyl group at the C3 position, and the hydroxymethyl group also at the C3 position. It would clarify whether the substituents adopt an axial or equatorial-like position relative to the ring.

Intermolecular Interactions: In the crystalline lattice, molecules of this compound would likely be involved in hydrogen bonding via the hydroxyl group. The oxygen atom of the hydroxyl group can act as a hydrogen bond acceptor, and the hydrogen atom can act as a hydrogen bond donor. These interactions are crucial in determining the crystal packing.

A summary of expected crystallographic parameters, based on known azetidine structures, is presented in the table below.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-N Bond Lengths (ring) | ~1.46 - 1.49 Å |

| C-C Bond Lengths (ring) | ~1.53 - 1.56 Å |

| C-O Bond Length | ~1.42 - 1.44 Å |

| O-H Bond Length | ~0.82 - 0.85 Å |

| C-N-C Bond Angle | ~90° - 95° |

| C-C-N Bond Angle | ~85° - 90° |

| Hydrogen Bonding | O-H···N or O-H···O |

Note: This data is hypothetical and based on the analysis of structurally similar compounds.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly substituted azetidines remains a challenge due to the energetic unfavorability of forming strained four-membered rings compared to three, five, or six-membered rings. nih.gov Traditional methods often require harsh conditions or multi-step procedures. Future research will likely focus on developing more efficient, sustainable, and atom-economical routes to access (1,3-Dimethylazetidin-3-yl)methanol and its analogues.

Emerging strategies that could be adapted for this purpose include:

Photocatalysis: Visible-light-enabled reactions, such as the aza Paternò-Büchi reaction or copper-catalyzed photocycloadditions, offer mild and selective pathways to azetidine (B1206935) rings. nih.govresearchgate.net These methods utilize light energy to drive reactions that might otherwise require high temperatures. beilstein-journals.org

Strain-Release Synthesis: The homologation of highly strained precursors like azabicyclo[1.1.0]butanes provides a powerful driving force for the formation of the azetidine core, allowing for the construction of densely functionalized products. rsc.org

Sustainable Reagents: A growing trend in organic synthesis is the use of green and renewable C1 sources like methanol (B129727). uninsubria.it Research into copper-catalyzed reactions using methanol as both a solvent and a reagent for building heterocyclic systems could inspire novel, environmentally benign syntheses of azetidinyl methanols. researchgate.netunimi.it

| Synthetic Strategy | Key Features | Potential Advantages for this compound | Reference |

|---|---|---|---|

| Intramolecular C(sp³)–H Amination | Palladium-catalyzed; direct functionalization of C-H bonds. | High atom economy; avoids pre-functionalization. | rsc.org |

| Photo-induced Cycloaddition | Utilizes light energy (e.g., copper catalysis); mild reaction conditions. | High selectivity; sustainable energy source. | nih.govresearchgate.net |

| Strain-Release Homologation | Driven by the release of ring strain from precursors like azabicyclo[1.1.0]butanes. | Access to complex and densely functionalized azetidines. | rsc.org |

| Titanium-Mediated Coupling | Kulinkovich-type pathway using Grignard reagents and oxime ethers. | Effective for constructing spirocyclic NH-azetidines. | rsc.org |

Exploration of New Catalytic Applications and Ligand Architectures

The rigid conformation of the azetidine ring makes it an excellent scaffold for designing ligands and organocatalysts for asymmetric synthesis. rsc.orgresearchgate.net Chiral azetidine derivatives have been successfully employed to induce asymmetry in various chemical reactions. birmingham.ac.uk

Future research avenues for this compound in this area include:

Asymmetric Catalysis: The chiral resolution of this compound could yield enantiomerically pure ligands. These new ligands could be evaluated in asymmetric transformations such as Michael additions, Friedel-Crafts alkylations, or Henry reactions, where related azetidine structures have shown significant promise. researchgate.netbirmingham.ac.uk

Ligand Design for Cross-Coupling: Azetidine-based ligands have been used in palladium-catalyzed Suzuki-Miyaura reactions, where the ring size and strain influence catalytic efficiency. mdpi.com The hydroxymethyl group on this compound offers a handle for further modification, allowing for the creation of novel bidentate or polydentate ligands. These could be tailored for various cross-coupling reactions, potentially offering unique reactivity or stability.

Organocatalysis: The nitrogen atom within the azetidine ring can act as a basic site in organocatalysis. The specific steric and electronic environment of this compound could be harnessed to develop novel organocatalysts for a range of synthetic transformations.

| Application Area | Role of Azetidine | Example Reaction | Reference |

|---|---|---|---|

| Asymmetric Catalysis | Chiral ligand or organocatalyst. | Friedel-Crafts alkylations, Henry reactions. | researchgate.netbirmingham.ac.uk |

| Cross-Coupling | Ligand for transition metals (e.g., Palladium). | Suzuki-Miyaura reaction. | mdpi.com |

| Enantioselective Catalysis | Rigid scaffold for binuclear zinc catalysts. | Asymmetric Michael addition of phosphites. | rsc.org |

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms governing the formation, reactivity, and decomposition of azetidines is crucial for their rational application. The inherent ring strain can lead to unique but sometimes undesirable decomposition pathways, such as acid-mediated intramolecular ring-opening. nih.gov

Future work should prioritize:

In Situ Reaction Monitoring: Techniques like ReactIR (in-situ FT-IR) and in-situ NMR spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products. Applying these techniques to the synthesis of this compound would allow for the identification of transient intermediates and the optimization of reaction conditions to maximize yield and minimize byproducts.

Kinetic Analysis: Detailed kinetic studies of reactions involving this compound, either in its synthesis or its application as a catalyst, will help elucidate reaction orders, activation energies, and rate-determining steps. This information is fundamental to understanding and controlling the reaction pathway.

Decomposition Pathway Analysis: For applications where stability is paramount, studying the decomposition mechanisms of this compound under various conditions (e.g., acidic, basic, oxidative) is essential. High-resolution mass spectrometry (HRMS) and NMR can be used to identify degradation products and unravel the underlying mechanisms. nih.gov

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental work has become a powerful engine for discovery in chemistry. bioquicknews.com For a molecule like this compound, this integrated approach can accelerate progress significantly.

Key areas for future exploration include:

Reaction Pathway Modeling: Density Functional Theory (DFT) calculations can be used to model the transition states and energy profiles of potential synthetic routes. This allows researchers to predict the feasibility of a proposed reaction before attempting it in the lab, saving time and resources. nih.gov For instance, computational models can predict which precursors are most likely to form azetidines under specific catalytic conditions. patsnap.com

Rational Ligand Design: When developing this compound as a ligand, computational tools can predict its binding affinity to various metal centers and model the structure of the resulting catalyst. researchgate.net This enables the in silico design of ligand architectures with optimized steric and electronic properties for a target catalytic reaction.

Predicting Physicochemical Properties: Computational methods can estimate key properties of new derivatives of this compound, such as solubility, stability, and reactivity. This is particularly valuable in medicinal chemistry for pre-screening potential drug candidates. nih.gov

By combining predictive computational modeling with targeted experimental validation, the development cycle for new applications of this compound can be dramatically shortened, paving the way for its use in advanced materials and catalysis.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (1,3-Dimethylazetidin-3-yl)methanol, and how can reaction yields be optimized?

- Answer : The compound is typically synthesized via palladium-catalyzed hydrogenation or cyclization reactions. Optimization involves adjusting catalyst loading (e.g., Lindlar catalyst or ligand-modified Pd nanoparticles) and reaction conditions (temperature: 35–70°C, solvent polarity). For example, yields improve when using DIPEA as a base to suppress side reactions like allyl rearrangements . Purification via column chromatography (silica gel, eluent: EtOAc/hexane) ensures high purity (>95%).

Q. What analytical techniques are recommended for characterizing this compound?

- Answer : Key methods include:

- NMR : H and C NMR to confirm stereochemistry and methyl group positions.

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H] at m/z 130.12).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–260 nm) to assess purity and stability .

Q. How does the stability of this compound vary under different storage conditions?

- Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (N/Ar) at –20°C in amber vials. Stability tests show <5% degradation over 6 months when stored with desiccants (e.g., molecular sieves). Avoid exposure to acidic/basic conditions to prevent ring-opening reactions .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be achieved, and what chiral resolution methods are effective?

- Answer : Enantioselective synthesis uses chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts. Resolution via chiral HPLC (Chiralpak IA column, hexane/i-PrOH) or enzymatic kinetic resolution (lipases) achieves >99% ee. Monitor using polarimetry or chiral shift reagents in H NMR .

Q. What mechanistic insights explain contradictory data in hydrogenation reactions involving this compound?

- Answer : Contradictions in catalytic hydrogenation yields (e.g., 40% vs. 75%) arise from:

- Catalyst deactivation : Pd nanoparticle aggregation under high H pressure.

- Substrate inhibition : Steric hindrance from the azetidine ring slows adsorption.

Mitigate by using flow reactors for continuous catalyst regeneration or adding co-solvents (e.g., THF) to enhance substrate mobility .

Q. How do structural modifications of this compound impact its biological activity in drug discovery?

- Answer : Methyl group positioning influences bioactivity:

- 1,3-Dimethyl substitution : Enhances metabolic stability by reducing CYP450 oxidation.

- Methanol group : Acts as a hydrogen-bond donor in target binding (e.g., kinase inhibitors).

SAR studies recommend substituting the azetidine nitrogen with fluorinated groups to improve BBB penetration .

Q. What strategies resolve contradictions in stability data across different experimental setups?

- Answer : Discrepancies in degradation rates (e.g., 10% vs. 30% in 24 hours) stem from:

- Trace metal contamination : Use Chelex-treated buffers.

- Light exposure : UV/Vis studies confirm photo-degradation pathways.

Validate via accelerated stability testing (40°C/75% RH) and LC-MS to identify degradation byproducts .

Methodological Guidance Tables

Table 1 : Optimization Parameters for Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2–5 mol% Pd | ↑ 20–40% |

| Temperature | 50–70°C | ↑ 15% |

| Solvent Polarity | Medium (e.g., EtOAc) | Prevents side reactions |

Table 2 : Stability Under Storage Conditions

| Condition | Degradation Rate (6 months) |

|---|---|

| –20°C, N | <5% |

| Room Temperature | 25–30% |

| Light Exposure | 50% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.